{4-[(1H-imidazol-4-yl)methyl]phenyl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“{4-[(1H-imidazol-4-yl)methyl]phenyl}methanol” is an organic compound that contains an imidazole ring, which is a five-membered heterocycle with two nitrogen atoms . The compound has a molecular weight of 188.23 .
Synthesis Analysis
Imidazole derivatives can be prepared by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride . The alcohols were convertible into the carbonyl compounds via the corresponding quaternary salts .Molecular Structure Analysis
The InChI code for “{4-[(1H-imidazol-4-yl)methyl]phenyl}methanol” is 1S/C11H12N2O/c14-7-10-3-1-9(2-4-10)5-11-6-12-8-13-11/h1-4,6,8,14H,5,7H2,(H,12,13) .Chemical Reactions Analysis
Imidazole derivatives are key components to functional molecules that are used in a variety of everyday applications . The stable (1-methyl-1H-imidazol-2-yl) methanol system can be regarded as a masked form of the carbonyl group as well as a synthon of the group .Scientific Research Applications
N-Methylation and Transfer Hydrogenation using Methanol
A study by Sarki et al. (2021) discusses the use of methanol as both a C1 synthon and H2 source for selective N-methylation of amines and transfer hydrogenation of nitroarenes. This demonstrates the potential of methanol-based reactions in chemical synthesis.
Carbon Steel Corrosion Inhibition
The application of imidazole derivative molecules, including [4-(1H-imidazole-1-yl)-phenyl]methanol, in inhibiting the corrosion of carbon steel in an acidic medium was explored by Costa et al. (2021). This study highlights the role of these molecules in materials science and corrosion prevention.
Synthesis of Carbonyl Compounds
The synthesis of (1-methyl-1H-imidazol-2-yl)methanol derivatives and their conversion into carbonyl compounds were detailed by Ohta et al. (1987). This research demonstrates the chemical versatility of these compounds in organic synthesis.
Enantioselective Epoxidation of α,β-Enones
The use of an organocatalyst derived from 1-phenylethylamine, which includes an imidazole ring, for enantioselective epoxidation of α,β-enones was investigated by Lu et al. (2008). This study contributes to the field of asymmetric synthesis and catalysis.
Synthesis of Biomimetic Chelating Ligands
Research by Gaynor et al. (2023) on the preparation of (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol demonstrates its potential as a precursor for biomimetic chelating ligands, which are important in mimicking biological binding sites.
Low-Cost Emitters with Large Stokes' Shift
The synthesis and optical properties of imidazole derivatives, which include 1,3-diarylated imidazo[1,5-a]pyridine derivatives, were explored by Volpi et al. (2017). This research is significant in the development of cost-effective materials for optical applications.
Future Directions
Imidazole derivatives are being increasingly used in a variety of applications, from pharmaceuticals to functional materials . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . Future research may focus on expanding the scope and improving the efficiency of these synthesis methods.
Mechanism of Action
Target of Action
Imidazole derivatives, which this compound is a part of, are known to interact with a broad range of biological targets . They have been reported to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
For instance, the N3 of the imidazole compound binds to the heme iron atom of ferric cytochrome P450 .
Biochemical Pathways
Imidazole derivatives are known to influence a wide range of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent .
Result of Action
Imidazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they can induce various molecular and cellular effects .
Action Environment
The properties of imidazole derivatives, such as their solubility in water and other polar solvents, suggest that they may be influenced by environmental factors .
properties
IUPAC Name |
[4-(1H-imidazol-5-ylmethyl)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c14-7-10-3-1-9(2-4-10)5-11-6-12-8-13-11/h1-4,6,8,14H,5,7H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKFLWUNKQPJNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CN=CN2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1314984-20-7 |
Source
|
Record name | {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.